12-methylbenzo[a]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3340-93-0 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
InChI Key |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Other CAS No. |
3340-93-0 |
Synonyms |
12-methylbenz(a)acridine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 12 Methylbenzo a Acridine
Established Synthetic Pathways for the 12-Methylbenzo[a]acridine Scaffold
The construction of the tetracyclic benzo[a]acridine core is achieved through several established synthetic methodologies, including classic named reactions and modern catalytic systems. These methods provide access to the fundamental skeleton, which can then be tailored for specific applications.
Friedel-Crafts Annulation Approaches for Core Synthesis
While direct Friedel-Crafts annulation is a cornerstone of aromatic chemistry, the synthesis of acridine (B1665455) and its benzo-fused analogues often relies on reactions that incorporate intramolecular Friedel-Crafts-type cyclizations as key steps. Methodologies such as the Bernthsen acridine synthesis involve the condensation of a diarylamine with a carboxylic acid, typically using a Lewis acid like zinc chloride at high temperatures (200-270 °C). wikipedia.org The mechanism proceeds through acylation of the diarylamine, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) to close the central ring, which then dehydrates to form the acridine ring system. youtube.com Although effective, these conditions can be harsh. More recent innovations have explored the use of polyphosphoric acid, which can facilitate the reaction at lower temperatures, albeit sometimes with reduced yields. wikipedia.org
Another relevant approach involves the Ullmann acridine synthesis, where an N-arylanthranilic acid undergoes cyclization in the presence of an acylating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). scribd.com This process is fundamentally an intramolecular acylation, a variant of the Friedel-Crafts reaction, leading to an acridone intermediate. The acridone can then be reduced to the corresponding acridine. scribd.com Furthermore, modern copper-catalyzed arylation/Friedel-Crafts reactions have been developed for the synthesis of acridine derivatives from o-acylanilines and diaryliodonium salts, offering a more streamlined process. jsynthchem.comjsynthchem.com
Alternative Synthetic Routes and Methodological Innovations
Beyond Friedel-Crafts type approaches, the Friedländer annulation is a versatile and widely used method for constructing quinoline and acridine skeletons. researchgate.netwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. wikipedia.org For the synthesis of 9-methylacridine, a related structure, the salt of anthranilic acid can be treated with 2-cyclohexenone. pharmaguideline.comptfarm.pl This highlights the adaptability of the Friedländer synthesis for creating substituted acridine cores.
Modern synthetic innovations have focused on developing milder and more efficient protocols. One-pot, multi-component reactions have gained traction for the synthesis of benzo[c]acridine derivatives, utilizing catalysts such as sulfonic acid functionalized SBA-15 nanoporous silica (B1680970). scielo.org.mx These methods offer advantages like high yields, simple work-up procedures, and environmentally friendly conditions. scielo.org.mx Another innovative approach is the [4+2] annulation of arynes with 2-aminoaryl ketones. This method uses mild conditions to generate arynes in situ, which then undergo a cycloaddition reaction to afford substituted acridines in good yields. nih.gov
Functionalization and Derivatization Strategies of this compound
The methyl group at the 12-position of the benzo[a]acridine scaffold serves as a key handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, including hybrid molecules.
Synthesis of 12-(Bromomethyl)benzo[a]acridine
The conversion of the 12-methyl group to a bromomethyl group is a critical first step for further derivatization. This transformation is typically achieved through a free-radical substitution reaction. While specific literature for the bromination of this compound is not abundant, the standard and well-established reagent for such benzylic brominations is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN and light. The reaction selectively brominates the methyl group, yielding 12-(bromomethyl)benzo[a]acridine, a versatile intermediate for nucleophilic substitution reactions.
Preparation of Carboxylate and Amino Acid Esters based on the (Benzo[a]acridin-12-yl)methyl Chromophore
Once 12-(bromomethyl)benzo[a]acridine is synthesized, it can serve as an electrophile in reactions with various nucleophiles to create ester derivatives. The synthesis of carboxylate esters can be achieved by reacting the bromomethyl intermediate with a suitable carboxylic acid salt (e.g., sodium or potassium carboxylate) in a polar aprotic solvent.
Similarly, amino acid esters can be attached to the benzo[a]acridine scaffold. Amino acid methyl esters are common intermediates in organic synthesis and can be readily prepared from the corresponding amino acids using reagents like thionyl chloride in methanol or trimethylchlorosilane in methanol. researchgate.net The resulting amino acid ester, with its free amine group, can then act as a nucleophile, displacing the bromide from 12-(bromomethyl)benzo[a]acridine to form the desired (benzo[a]acridin-12-yl)methyl amino acid ester. These reactions provide a straightforward method to link the planar aromatic chromophore with biologically relevant amino acid moieties.
Formation of Acridine–Isoxazole and Acridine–Azirine Hybrids
A sophisticated strategy for derivatizing the methyl group involves its conversion into a nitrile oxide, which can then undergo 1,3-dipolar cycloaddition reactions. youtube.comwikipedia.org This multi-step pathway has been successfully applied to methylacridines to generate novel acridine-isoxazole hybrids. nih.gov
The typical synthetic sequence is as follows:
Oxidation: The 12-methyl group is first oxidized to an aldehyde (12-formylbenzo[a]acridine) using an oxidizing agent such as selenium dioxide (SeO₂). nih.gov
Oxime Formation: The resulting aldehyde is then condensed with hydroxylamine to form the corresponding aldoxime. nih.gov
Nitrile Oxide Precursor Synthesis: The aldoxime is chlorinated, often with chlorine gas or N-chlorosuccinimide, to produce an N-hydroxycarbimidoyl chloride hydrochloride. This salt is a stable and easy-to-handle precursor to the reactive nitrile oxide. nih.govresearchgate.net
1,3-Dipolar Cycloaddition: The N-hydroxycarbimidoyl chloride hydrochloride is treated with a base in the presence of a dipolarophile (such as an alkyne or alkene) to generate the nitrile oxide in situ. The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction to form a five-membered heterocyclic ring. Reaction with an alkyne yields an isoxazole ring, while reaction with an alkene produces an isoxazoline. wikipedia.orgnih.govresearchgate.net This method has been used to synthesize various 3-(acridin-9-yl)isoxazoles in high yields (90-98%). nih.gov
This synthetic route allows for the direct linkage of the benzo[a]acridine core to an isoxazole moiety, creating hybrid molecules with potentially novel properties. nih.gov Azirine-acridine hybrids have also been synthesized through related strategies, further expanding the chemical diversity accessible from the this compound starting material. researchgate.net
Table 1: Summary of Synthetic Reactions for this compound and Derivatives
| Reaction Type | Starting Material | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Core Synthesis (Bernthsen) | Diarylamine, Carboxylic Acid | Zinc chloride, 200-270 °C or Polyphosphoric acid | Benzo[a]acridine scaffold | wikipedia.org |
| Core Synthesis (Friedländer) | 2-Aminoaryl ketone, Active methylene compound | Acid or base catalyst, heat | Benzo[a]acridine scaffold | researchgate.netwikipedia.org |
| Benzylic Bromination | This compound | N-Bromosuccinimide (NBS), radical initiator | 12-(Bromomethyl)benzo[a]acridine | General Method |
| Esterification | 12-(Bromomethyl)benzo[a]acridine, Carboxylic acid/Amino acid ester | Base, solvent | (Benzo[a]acridin-12-yl)methyl ester | General Method |
| Isoxazole Hybrid Synthesis | This compound | 1. SeO₂; 2. NH₂OH; 3. Cl₂; 4. Alkyne, Base | Acridine-Isoxazole Hybrid | nih.gov |
Synthesis of Substituted Benzo[h]dioxolo[4,5-b]acridine Derivatives
The synthesis of complex heterocyclic systems such as substituted benzo[h]dioxolo[4,5-b]acridine derivatives requires a multi-step approach, often culminating in a key cyclization reaction to form the acridine core. While a direct synthetic route for this specific substituted derivative is not extensively documented, a plausible pathway can be constructed based on established methodologies for the synthesis of related benzoacridine and dioxole compounds.
A potential synthetic strategy could involve the preparation of a suitably substituted aminonaphthalene precursor bearing a dioxole moiety. This precursor would then undergo a condensation and cyclization reaction with a cyclic ketone or an appropriate carbonyl compound to construct the acridine framework. The final step would involve the introduction or modification of substituents on the benzo[h]acridine core.
For instance, the synthesis could commence with the preparation of a substituted naphthylamine containing the 1,3-benzodioxole group. This intermediate could then be subjected to a Friedländer-type annulation. The Friedländer synthesis is a well-established method for the formation of quinolines and, by extension, acridines, through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, the substituted aminonaphthalene would react with a suitable cyclic ketone in the presence of an acid or base catalyst to yield the desired tetracyclic benzo[h]acridine skeleton. Subsequent functionalization, if required, could be achieved through standard aromatic substitution reactions.
The reaction conditions for such a synthesis would need to be carefully optimized. Factors such as the choice of catalyst (e.g., acid or base), solvent, and reaction temperature can significantly influence the yield and purity of the final product. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such reactions and improving yields.
A hypothetical reaction scheme is presented below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted Naphthylamine with Dioxole Moiety, Cyclic Ketone | Acid or Base Catalyst (e.g., p-TsOH, KOH), High Temperature or Microwave Irradiation | Substituted Benzo[h]dioxolo[4,5-b]acridine Derivative |
Mechanistic Studies in Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. The formation of the acridine core and its subsequent derivatization proceed through distinct and well-studied reaction pathways.
The formation of the acridine core in compounds like this compound can be achieved through several named reactions, with the Bernthsen and Friedländer syntheses being among the most prominent.
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures. The reaction to form a 9-substituted acridine proceeds through the following general steps:
Acylation of the diarylamine: The carboxylic acid is activated by the Lewis acid, followed by acylation of the diarylamine to form an amide intermediate.
Intramolecular cyclization: The amide undergoes an intramolecular electrophilic cyclization onto one of the aromatic rings.
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration and subsequent aromatization to yield the final acridine product.
A video resource provides a detailed visualization of the Bernthsen acridine synthesis mechanism.
The Friedländer synthesis , on the other hand, involves the reaction of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a compound containing an α-methylene group, such as a ketone. This reaction can be catalyzed by either acids or bases. The mechanism generally proceeds as follows:
Aldol-type condensation: The reaction initiates with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolate of the ketone.
Cyclization and Dehydration: The resulting aldol adduct undergoes an intramolecular cyclization through the attack of the amino group on the carbonyl carbon, followed by dehydration to form the quinoline or acridine ring system.
Derivatization of the acridine core allows for the introduction of various functional groups, which can modulate the compound's properties. These reactions typically follow the principles of electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution: The acridine ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, electrophilic substitution can occur, primarily at the 2- and 7-positions of the benzenoid rings.
Nucleophilic Aromatic Substitution: The pyridine-like ring of the acridine system is electron-deficient and therefore susceptible to nucleophilic attack. The 9-position is particularly activated towards nucleophilic substitution. For example, 9-chloroacridines readily react with nucleophiles to afford a variety of 9-substituted derivatives.
The introduction of substituents can also be achieved through the functionalization of existing groups. For instance, a methyl group on the acridine ring can be oxidized to a carboxylic acid, which can then be converted to other functional groups like esters or amides.
Spectroscopic and Photophysical Characterization of 12 Methylbenzo a Acridine and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 12-methylbenzo[a]acridine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography collectively offer a comprehensive understanding of their chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a distinct singlet, with its chemical shift influenced by the electronic nature of the fused aromatic system. For instance, in a derivative, the methyl proton signal of 10-methylbenzo[a]acridin-12(7H)-one appears at δ 2.51 ppm. rasayanjournal.co.in The aromatic protons resonate in the downfield region, generally between δ 7.0 and δ 9.0 ppm, exhibiting complex splitting patterns (multiplets, doublets, etc.) due to spin-spin coupling between adjacent protons. rasayanjournal.co.in These patterns are instrumental in assigning the positions of protons on the benzo[a]acridine core.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the methyl group in this compound derivatives gives a characteristic signal in the aliphatic region. rsc.org The aromatic and heterocyclic carbons resonate at lower field, with their chemical shifts being sensitive to the electronic environment and the presence of substituents. For example, in the ¹³C NMR spectrum of this compound, the signals for the carbon atoms of the fused rings are observed in the typical aromatic region. rsc.org Specific chemical shifts can be assigned to individual carbon atoms through advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer). mdpi.com
| Compound | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Reference |
| This compound | CDCl₃ | Aromatic protons and methyl group signals are observed. | Signals corresponding to the fused aromatic rings and the methyl carbon are present. | rsc.org |
| 10-Methylbenzo[a]acridin-12(7H)-one | DMSO-d₆ | 2.51 (s, 3H, CH₃), 7.35-8.05 (m, 7H, Ar-H), 8.75 (s, 1H, C₁₁-H), 10.28 (s, 1H, C₁-H), 12.31 (s, 1H, NH) | Not explicitly provided. | rasayanjournal.co.in |
| 8-Methylbenzo[a]acridin-12(7H)-one | DMSO-d₆ | 2.52 (s, 3H, CH₃), 7.33-8.20 (m, 7H, Ar-H), 8.58 (d, 1H, C₁₁-H), 10.26 (s, 1H, C₁-H), 12.20 (s, 1H, NH) | Not explicitly provided. | rasayanjournal.co.in |
| Methyl benzo[a]acridine-12-carboxylate | CDCl₃ | 8.38 (and other aromatic signals) | Not explicitly provided. | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by detecting the vibrational frequencies of their chemical bonds.
The IR spectrum of this compound shows characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the fused aromatic and heterocyclic rings give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. For instance, this compound exhibits a characteristic band at 1571 cm⁻¹. researchgate.net The presence of a methyl group is confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. For derivatives containing a carbonyl group, such as benzo[a]acridin-12(7H)-one, a strong C=O stretching band appears in the region of 1630-1640 cm⁻¹. rasayanjournal.co.in
| Compound | Medium | Key IR Absorption Bands (cm⁻¹) | Reference |
| This compound | KBr | 3110, 1571 | researchgate.net |
| Benzo[a]acridin-12(7H)-one | KBr | 1630 (>C=O), 3200-3000 (NH) | rasayanjournal.co.in |
| 10-Methylbenzo[a]acridin-12(7H)-one | KBr | 1640 (>C=O), 3200-3100 (NH) | rasayanjournal.co.in |
| 8-Methylbenzo[a]acridin-12(7H)-one | KBr | 1640 (>C=O), 3300-3100 (NH) | rasayanjournal.co.in |
| 10-Bromobenzo[a]acridin-12(7H)-one | KBr | 1640 (>C=O), 3200-3000 (NH) | rasayanjournal.co.in |
| 10-Methoxylbenzo[a]acridin-12(7H)-one | KBr | 1635 (>C=O), 3300-3000 (NH) | rasayanjournal.co.in |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. d-nb.info
In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is typically observed, which corresponds to the molecular weight of the compound. For example, the mass spectrum of 10-methylbenzo[a]acridin-12(7H)-one shows a molecular ion peak at m/z 259. rasayanjournal.co.in HRMS can confirm the elemental composition with high precision. For instance, the calculated mass for the protonated molecule of methyl benzo[a]acridine-12-carboxylate ([M+H]⁺) is C₂₀H₁₂NO₂S, with a calculated value of 330.0589, and the found value was 330.0582. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds. mdpi.comrsc.org
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| Benzo[a]acridin-12(7H)-one | MS | 245 | Not explicitly provided. | rasayanjournal.co.in |
| 10-Methylbenzo[a]acridin-12(7H)-one | MS | 259 | Not explicitly provided. | rasayanjournal.co.in |
| 8-Methylbenzo[a]acridin-12(7H)-one | MS | 259 | Not explicitly provided. | rasayanjournal.co.in |
| 10-Methoxylbenzo[a]acridin-12(7H)-one | MS | 275 | Not explicitly provided. | rasayanjournal.co.in |
| 10-Bromobenzo[a]acridin-12(7H)-one | MS | 323 | Not explicitly provided. | rasayanjournal.co.in |
| Methyl benzo[a]acridine-12-carboxylate | HRMS (ESI+) | 330.0589 [M+H]⁺ | 330.0582 | rsc.org |
X-ray Crystallography for Molecular Structure Elucidation
For derivatives of benzo[a]acridine, single-crystal X-ray diffraction analysis can confirm the planar nature of the fused aromatic ring system and the positions of substituents. mdpi.comrsc.org For example, the crystal structure of a derivative could reveal how the methyl group influences the packing of the molecules in the crystal lattice. researchgate.net X-ray crystallography has been used to confirm the structure of related acridine (B1665455) derivatives, providing unambiguous proof of their molecular architecture. rsc.orgclockss.org
Photophysical Properties and Photochemical Reactivity
The extended π-conjugated system of this compound and its derivatives gives rise to interesting photophysical properties, which are primarily studied using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Spectra
UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of this compound and its derivatives is characterized by multiple absorption bands in the UV and visible regions, corresponding to π-π* transitions within the aromatic system.
The UV-Vis spectrum of this compound derivatives typically shows intense absorption bands. researchgate.net For instance, (benzo[a]acridin-12-yl)methyl ester derivatives exhibit strong absorption, and the position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents. researchgate.netresearchgate.net The extended conjugation in benzo[a]acridines compared to the parent acridine leads to a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. researchgate.net
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |
| (Benzo[a]acridin-12-yl)methyl ester derivative (5d) | Methanol | 374 | 50,000 | researchgate.net |
| Various (benzo[a]acridin-12-yl)methyl esters | Methanol | Similar absorption spectra observed for various esters. | Not explicitly provided for all derivatives. | researchgate.net |
Fluorescence Emission Spectra and Quantum Yield Determination
The fluorescence properties of (benzo[a]acridin-12-yl)methyl (BAM) esters, derived from this compound, are a key area of investigation. These compounds generally exhibit fluorescence emission maxima that are red-shifted compared to their absorption maxima. For instance, in methanol, a representative BAM ester shows an emission maximum at 430 nm. researchgate.net
The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the fluorescence process. For BAM esters, the quantum yield has been calculated using 9,10-diphenylanthracene (B110198) as a standard (Φf = 0.95 in ethanol). researchgate.net The quantum yields of various BAM esters have been determined and are summarized in the table below. researchgate.net
| Compound | λabs [nm] | λem [nm] | Quantum Yield (Φf) |
|---|---|---|---|
| (Benzo[a]acridin-12-yl)methyl 2-phenylacetate (5a) | 412 | 430 | 0.12 |
| (Benzo[a]acridin-12-yl)methyl benzoate (B1203000) (5b) | 412 | 430 | 0.11 |
| (Benzo[a]acridin-12-yl)methyl 4-methylbenzoate (5c) | 413 | 431 | 0.13 |
| (Benzo[a]acridin-12-yl)methyl 4-methoxybenzoate (B1229959) (5d) | 413 | 432 | 0.15 |
Influence of Solvent Polarity and H-Bonding Capability on Photophysical Properties
The photophysical properties of this compound derivatives, particularly BAM esters, are highly sensitive to the surrounding environment, including solvent polarity and hydrogen-bonding capability. researchgate.net Like other nitrogen heterocycles such as acridine and isoquinoline, the fluorescence of BAM esters is strongly dependent on solvent polarity. researchgate.netresearchgate.net An increase in solvent polarity generally leads to a red shift in the emission spectra. researchgate.net This solvatochromic effect is indicative of changes in the electronic distribution of the molecule in the excited state compared to the ground state. lucp.net
The ability of the solvent to form hydrogen bonds also plays a crucial role. researchgate.net Hydrogen bonding can significantly affect the fluorescence intensity, with some fluorophores exhibiting quenching while others show enhanced fluorescence. lucp.net The specific interactions between the solute and solvent molecules, including hydrogen bonding, can lead to greater stabilization of the excited state, influencing the observed photophysical properties. lucp.netmdpi.com For BAM esters, their sensitivity to both polarity and H-bonding makes them valuable as environmental probes. researchgate.net
The following table illustrates the solvent-dependent photophysical properties of a representative BAM ester, (benzo[a]acridin-12-yl)methyl 4-methoxybenzoate (5d). researchgate.net
| Solvent | λabs [nm] | λem [nm] | Quantum Yield (Φf) |
|---|---|---|---|
| Hexane | 408 | 425 | 0.25 |
| Dichloromethane | 410 | 428 | 0.18 |
| Acetonitrile (B52724) | 411 | 429 | 0.16 |
| Methanol | 413 | 432 | 0.15 |
Mechanisms of Photochemical Cleavage and Photorelease (e.g., C-O Bond Heterolytic Cleavage)
Upon irradiation with UV light (typically ≥410 nm), BAM ester conjugates undergo photochemical cleavage, leading to the release of the protected carboxylic and amino acids. researchgate.net The primary mechanism for this photorelease is the heterolytic cleavage of the C-O bond. researchgate.net
The proposed mechanism involves the initial excitation of the BAM ester to its singlet excited state. researchgate.net This is followed by a facile intersystem crossing to the triplet excited state. researchgate.net From the triplet state, two pathways are possible:
Homolytic C-O bond cleavage followed by an electron transfer to produce the (benzo[a]acridin-12-yl)methyl cation and the carboxylate anion. researchgate.net
Heterolytic C-O bond cleavage to directly form the same ion pair. researchgate.net
Following the formation of the ion pair, separation in a polar aqueous solvent allows the methylenic carbocation and the carboxylate anion to react with solvent molecules. researchgate.net This results in the formation of (benzo[a]acridin-12-yl)methanol and the corresponding free acid. researchgate.net This efficient photorelease mechanism makes BAM derivatives effective phototriggers. researchgate.net
Solvent Effects on Photorelease Rates
The rate of photorelease from BAM esters is significantly influenced by the solvent system used. researchgate.net Studies have shown that the choice of solvent affects the efficiency of the photocleavage reaction. researchgate.net For instance, photolysis of BAM esters in a mixture of acetonitrile and water (50:50 v/v) has been shown to be an effective system for the release of carboxylic and amino acids. researchgate.net
The polarity of the solvent plays a crucial role in the photorelease process. Polar solvents can facilitate the separation of the ion pair formed after C-O bond cleavage, thereby promoting the release of the caged molecule. vdoc.pub The quantum yields for the photorelease of various acids have been determined in an acetonitrile-water mixture, highlighting the solvent's impact on the reaction efficiency. researchgate.net
The table below summarizes the quantum yields of photorelease (Φp) for different BAM esters in an ACN–H2O (50:50) solvent system. researchgate.net
| Compound | Released Acid | Quantum Yield of Photorelease (Φp) |
|---|---|---|
| (Benzo[a]acridin-12-yl)methyl 2-phenylacetate (5a) | 2-Phenylacetic acid | 0.127 |
| (Benzo[a]acridin-12-yl)methyl benzoate (5b) | Benzoic acid | 0.115 |
| (Benzo[a]acridin-12-yl)methyl 4-methylbenzoate (5c) | 4-Methylbenzoic acid | 0.102 |
| (Benzo[a]acridin-12-yl)methyl 4-methoxybenzoate (5d) | 4-Methoxybenzoic acid | 0.098 |
Theoretical and Computational Chemistry of 12 Methylbenzo a Acridine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of 12-methylbenzo[a]acridine, offering a detailed view of its electronic characteristics and reactive nature.
The electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, such as this compound, is fundamental to their chemical behavior. Molecular orbital theory helps in identifying specific regions of the molecule that are critical for its reactivity. The "K-region" and "L-region" are two such areas. The K-region is a phenanthrenic double bond characterized by high electron density, making it susceptible to epoxidation. The L-region, an anthracene-like center, is also a site of significant electronic activity.
For carcinogenic benz[c]acridines, it has been noted that their molecular orbitals show out-of-phase characteristics in the L-region, with energy accumulated in the K-region. researchgate.net This distribution of electronic energy is believed to be linked to their biological actions. researchgate.net In the case of this compound, the link between its carcinogenicity and electronic structure has been a subject of discussion, similar to its dimethyl analogues. doi.org Theoretical calculations, such as those determining resonance energy per π-electron (REPE), have been employed to predict the carcinogenicity of related compounds like methylbenz[c]acridines. i-repository.net These studies often find that the REPE values for compounds lacking a double bond in the K-region are greater than those of the parent compounds, which can be correlated with their carcinogenic potential. i-repository.net
The metabolic activation of aza-polycyclic aromatic hydrocarbons (aza-PAHs) like this compound often proceeds through the formation of oxidized metabolites, such as epoxides and diol epoxides, which can then form highly reactive carbocations. nih.govresearchgate.net Computational studies, particularly using density functional theory (DFT), have been instrumental in understanding the stability and reactivity of these carbocations. nih.govresearchgate.net
These studies model the formation of bay-region carbocations from O-protonated epoxides, which are often barrierless processes. nih.govresearchgate.netnih.gov The relative stabilities of these carbocations can be determined in both the gas phase and in aqueous solution using methods like the polarized continuum model (PCM). nih.govresearchgate.netnih.gov For instance, research on dibenzo[a,h]acridine, a related aza-PAH, has shown that the stability of the resulting carbocations is influenced by substituent effects. nih.gov A bay-region methyl group, as in this compound, can cause structural distortion and destabilize the epoxide, thereby favoring the ring-opening process that leads to carbocation formation. nih.govnih.gov This enhanced reactivity due to a bay-region methyl group has been linked to increased carcinogenic activity. nih.gov The charge delocalization in these carbocations is analyzed using techniques like Natural Population Analysis (NPA) and Gauge-Independent Atomic Orbital (GIAO) NMR calculations. nih.gov
Table 1: Computational Data on Carbocation Formation from a Benzo[a]anthracene Model
This table presents calculated reaction energies for different pathways of carbocation formation for methylated benzo[a]anthracene derivatives, which serve as a model for understanding similar processes in this compound. The data is derived from B3LYP/6-31G* level calculations.
| Compound | Reaction | ΔEr (kcal/mol) - Gas Phase | ΔEr (kcal/mol) - Water |
| 7,12-DMBA | Epoxide opening | -238.09 | -170.64 |
| 12-MBA | Epoxide opening | Similar to 6-MBA | Similar to 6-MBA |
| 7-MBA | Epoxide opening | Less exothermic than 12-MBA | Less exothermic than 12-MBA |
| 5-MBA | Epoxide opening | Least exothermic | Least exothermic |
Data adapted from a computational study on benzo[a]anthracene derivatives. nih.gov 7,12-DMBA refers to 7,12-dimethylbenzo[a]anthracene and MBA refers to methylbenzo[a]anthracene.
The nitrogen atom in the acridine (B1665455) ring system can be protonated, forming an acridinium (B8443388) cation. The acidity and proton dissociation behavior of these cations are critical for their interaction with biological molecules and for their potential catalytic applications. acs.orgscholaris.ca Studies on acridine and its derivatives in various solvents, including ionic liquids and water, have shown that the proton transfer dynamics are influenced by the environment. researchgate.netresearchgate.net
The acidity of the cation can control excited-state proton transfer. researchgate.netresearchgate.net For instance, in certain ionic liquids, the fluorescence observed corresponds to the protonated form of acridine. researchgate.netresearchgate.net The interconversion between the neutral acridine and the protonated acridinium form can be triggered by changes in the acidity of the medium. researchgate.netresearchgate.net The structure of the acridinium cation itself, including substituents, also plays a role in its acidity and reactivity. nih.gov For example, replacing the nitrogen proton with a phenyl group can alter the redox properties and excitation energies of the acridinium system. acs.org
Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Molecular modeling and QSAR are powerful computational tools used to correlate the chemical structure of a compound with its biological activity, providing predictive models for toxicity and metabolic fate.
QSAR studies rely on the calculation of various molecular descriptors, which are numerical representations of a molecule's properties. mdpi.comresearchgate.net These descriptors can be categorized as constitutional, topological, geometrical, electronic, and thermodynamic. mdpi.com Examples include molecular volume, surface area, molecular polarizability, dipole moment, and frontier molecular orbital energies. dergipark.org.tr
These descriptors are calculated using computational chemistry methods, such as DFT, and are then used to build mathematical models that relate them to a specific biological activity. dergipark.org.tr The goal of QSAR is to develop models that can predict the properties of new or untested compounds. mdpi.comdergipark.org.tr For instance, in a study of 5,8-quinolinequinone derivatives, various descriptors were calculated and correlated with their anti-proliferative activity. dergipark.org.tr Such approaches can be applied to this compound to predict its biological properties based on its calculated molecular descriptors.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples |
| Constitutional | Molecular Weight, Atom Counts, Bond Counts |
| Topological | Connectivity Indices, Shape Indices |
| Geometrical | Molecular Volume, Surface Area, Principal Moments of Inertia |
| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies, Ionization Potential |
| Thermodynamic | Enthalpy of Formation, Entropy, Heat Capacity |
This table provides a general overview of descriptor types relevant to QSAR studies. mdpi.comdergipark.org.tr
Predictive modeling is used to understand the metabolic pathways that lead to the activation of compounds like this compound. tandfonline.com A key activation pathway for many PAHs and aza-PAHs is the formation of bay-region diol epoxides. acs.orgresearchgate.netresearchgate.net The "bay region" theory posits that diol epoxides formed on an angular benzo ring, where the epoxide ring is part of a sterically hindered "bay," are often the ultimate carcinogens. researchgate.net
Computational models can predict the likelihood of a compound to be metabolized via this pathway. acs.org These models often consider the enzymatic processes involved, primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.govresearchgate.net For example, studies on the metabolism of dibenz[a,h]acridine (B14076) have identified that it is activated via the formation of a bay-region diol epoxide. acs.org It is known that for many PAHs, specific stereoisomers of the diol epoxides exhibit the highest mutagenic and carcinogenic activity. acs.orgresearchgate.net Predictive models can help identify which specific human P450 enzymes are involved in the metabolic activation of a particular aza-PAH, which is crucial for assessing individual susceptibility. acs.org
Conformational Analysis and Molecular Dynamics Simulations of Benzo[a]acridine Derivatives
The benzo[a]acridine framework, a polycyclic aromatic heterocycle, is not perfectly planar. The fusion of the benzene (B151609) and acridine moieties induces a slight helical twist in the molecular structure. This inherent non-planarity means that substituents, such as the methyl group in this compound, can give rise to distinct, stable conformations (conformers) that can influence the molecule's chemical reactivity and biological interactions. Conformational analysis and molecular dynamics simulations are powerful computational tools used to explore the three-dimensional structure, stability, and dynamic behavior of these complex molecules.
Computational methods, particularly Density Functional Theory (DFT), are central to performing conformational analysis on benzo[a]acridine derivatives. nih.gov These studies typically involve geometry optimization of various possible conformers to identify the lowest energy, and therefore most stable, molecular structures. nih.govresearchgate.net For complex molecules, initial conformational searches may be conducted using less computationally intensive semiempirical methods to identify potential low-energy structures, which are then subjected to full optimization using more accurate DFT methods. nih.gov The choice of the functional and basis set is critical for obtaining reliable results. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a temporal dimension to the structural analysis, allowing researchers to observe the dynamic behavior of benzo[a]acridine derivatives in various environments over time. rsc.org These simulations can model the interactions of a molecule with its surroundings, such as a solvent or a biological macromolecule, and are used to assess the stability of specific conformations or binding modes. nih.govmdpi.com For instance, MD simulations have been employed to explore the configurational adsorption of substituted acridines on surfaces and to confirm the stability of acridine-DNA complexes. rsc.orgnih.gov A key metric in these simulations is the Root-Mean-Square Deviation (RMSD), which is calculated to analyze the deviation of the molecule's structure from a reference point over the course of the simulation, indicating structural stability. nih.gov
Table 1: Representative Computational Methods for Conformational Analysis of Polycyclic Aromatic Compounds This table summarizes typical methodologies used in computational studies of complex aromatic molecules like benzo[a]acridine derivatives, based on published research on structurally related compounds.
| Computational Method | Functional/Level of Theory | Basis Set | Application | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-31G* | Full geometry optimization and characterization of stationary points. | nih.gov |
| Density Functional Theory (DFT) | B3PW91 | 6-311++G | Calculation of electronic properties, often used with solvation models. | researchgate.net |
| Semiempirical Quantum Mechanics | AM1 | N/A | Initial conformational searches to identify low-energy structures for further DFT optimization. | nih.gov |
| Ab initio | MP2 | 6-311G** | Single point energy calculations for higher accuracy on DFT-optimized geometries. | nih.gov |
Table 2: Selected Applications of Molecular Dynamics (MD) Simulations for Acridine Derivatives This table highlights the utility of MD simulations in understanding the behavior and interactions of various acridine derivatives, providing insights applicable to the benzo[a]acridine class.
| Derivative Class | Simulated System | Key Findings from MD Simulation | Reference |
|---|---|---|---|
| 9-Substituted acridines | Inhibitor on Fe(110) surface in aqueous solution | Explored the configurational adsorption behavior and orientation of the inhibitors on the metal surface. | rsc.org |
| Pentacyclic acridine compounds | Ligand complexed with G-quadruplex DNA | Verified the stability of the ligand-DNA complex in an explicit solvent water solution. | nih.gov |
| Bis-acridone derivatives | Ligand complexed with Topoisomerase II enzyme | Provided insights into the stability and conformational dynamics of the ligand-protein complex. | ijpsjournal.com |
| Amino-substituted aza-acridines | Compound in aqueous conditions | Supported experimental findings on the hydrolytic stability of the compounds. | mdpi.com |
Biological Research Applications and Mechanistic Insights
Development and Application as Fluorescent Probes and Phototriggers
Derivatives of 12-methylbenzo[a]acridine have been instrumental in the design of sophisticated molecular tools that can be controlled by light. The core structure, the (benzo[a]acridin-12-yl)methyl (BAM) chromophore, is synthesized from this compound and serves a dual purpose as both a fluorescent reporter and a light-activated trigger for releasing bioactive molecules. researchgate.netresearchgate.net
Design and Mechanism of pH-Sensitive Fluorescent Probes based on the Benzo[a]acridine Moiety
The benzo[a]acridine framework is the foundation for a class of pH-sensitive fluorescent probes. researchgate.netrsc.org These probes are typically designed as esters, where the BAM chromophore is linked to a carboxylic acid. researchgate.net The fluorescence of these BAM ester conjugates is highly dependent on the pH of their environment. researchgate.netrsc.org
The underlying mechanism relies on a process known as photoinduced electron transfer (PET). In neutral or basic conditions, the carboxylate group exists as an anion. Upon excitation with light, this anion can donate an electron to the excited fluorophore (the BAM moiety), which quenches the fluorescence. In an acidic environment, the carboxylate group is protonated, which inhibits the PET process. Consequently, the fluorescence of the BAM chromophore is "turned on," allowing for pH sensing. researchgate.net The photophysical properties of these probes, such as their absorption and emission wavelengths, are also sensitive to solvent polarity and hydrogen-bonding capabilities. researchgate.netrsc.org The extended angular structure of the benzo[a]acridine derivatives, compared to simpler acridines, results in improved photophysical properties, including stronger molar absorption, red-shifted absorption bands, and more intense fluorescence. researchgate.netresearchgate.net
Table 1: Photophysical Properties of a Representative (Benzo[a]acridin-12-yl)methyl (BAM) Ester Data for (benzo[a]acridin-12-yl)methyl 4-methylbenzoate (ester 5c from source)
| Property | Value in Methanol |
| Absorption Maxima (λabs) | 410 nm, 428 nm |
| Molar Extinction Coefficient (ε) | 1.1 x 104 M-1cm-1 |
| Emission Maximum (λem) | 430 nm |
| Fluorescence Quantum Yield (Φf) | 0.098 |
This interactive table summarizes key photophysical data for a representative BAM ester, illustrating the characteristics that make it a useful fluorescent probe. researchgate.net
Photoregulated Release of Carboxylic and Amino Acids: Mechanistic Studies
Beyond sensing, the BAM moiety functions as a phototrigger, or "photocage," for the controlled release of molecules. researchgate.netrsc.org When BAM esters of carboxylic acids and N-protected amino acids are irradiated with UV light (at wavelengths of 410 nm or greater), they undergo a clean chemical reaction that liberates the parent acid. researchgate.netrsc.org
The mechanism for this photorelease involves the excitation of the BAM-ester to its singlet excited state. researchgate.net This is followed by a rapid intersystem crossing to the triplet excited state. From this state, the molecule undergoes a heterolytic cleavage of the carbon-oxygen (C–O) bond, producing a (benzo[a]acridin-12-yl)methyl cation and the corresponding carboxylate or amino acid anion. researchgate.netresearchgate.net This process has been shown to be efficient for a variety of acids, demonstrating the versatility of the BAM phototrigger. researchgate.net
Table 2: Photorelease of Carboxylic and Amino Acids from BAM Esters Irradiation at ≥410 nm in ACN-H₂O (50:50 v/v). Data extracted from source material. researchgate.net
| Released Acid | Chemical Yield (%) | Quantum Yield (Φp) |
| Phenylacetic acid | 85% | 0.112 |
| Benzoic acid | 92% | 0.127 |
| 4-Methylbenzoic acid | 90% | 0.121 |
| 4-Methoxybenzoic acid | 88% | 0.115 |
| 4-Nitrobenzoic acid | 80% | 0.095 |
| N-Boc-Glycine | 85% | 0.089 |
| N-Boc-Alanine | 82% | 0.083 |
This interactive table presents the efficiency of photorelease for various acids from their BAM ester conjugates, highlighting the chemical and quantum yields achieved. researchgate.net
Conceptual Integration into Photoregulated Drug Delivery Systems (DDS) for Cell Imaging and Drug Release
The dual functionality of the BAM chromophore makes it an ideal component for photoregulated drug delivery systems (DDS). researchgate.netrsc.org In such a system, the BAM unit acts as both a fluorophore for tracking the location of the drug conjugate within cells and as the light-activated trigger to release the therapeutic agent at a specific time and place. researchgate.net
A proof-of-concept DDS was developed by creating a conjugate of the BAM phototrigger with the anticancer drug chlorambucil. researchgate.net In vitro biological studies confirmed that this BAM-based DDS exhibits good biocompatibility and is readily taken up by cells. researchgate.net The inherent fluorescence of the BAM moiety allows for cellular imaging, confirming the location of the conjugate. Upon irradiation, the system efficiently releases the active anticancer drug, demonstrating a viable strategy for photoregulated therapy. researchgate.netrsc.org
Mechanistic Studies of Biological Interactions and Activity
The biological effects of this compound and its relatives are rooted in their fundamental interactions with macromolecules like DNA and their metabolic processing by cellular enzymes.
DNA Intercalation Mechanisms by Acridine (B1665455) Derivatives
A primary mechanism by which acridine-based compounds exert their biological activity is through DNA intercalation. zu.edu.uanih.gov This process involves the insertion of the flat, planar aromatic ring system of the acridine molecule between the base pairs of the DNA double helix. zu.edu.ua
The extended, angular, and crescent-shaped structure of benzo[a]acridine derivatives, which consist of four fused six-membered rings, provides a larger surface area for π-π stacking interactions with the DNA bases. researchgate.net This enhanced structural feature allows them to intercalate more strongly with DNA and RNA duplexes compared to simpler tricyclic acridines. researchgate.net This strong, reversible binding can disrupt DNA replication and transcription, leading to the inhibition of enzymes like polymerases and topoisomerases, which is often the basis for their use as therapeutic agents. zu.edu.uaclockss.org
Enzymatic Biotransformation Pathways and Stereoselective Oxidation
Like other polycyclic aromatic hydrocarbons, this compound undergoes enzymatic biotransformation in the body, a process critical to its toxicological profile. preprints.orgacs.org The primary enzymes involved in this metabolism are from the cytochrome P450 (P450) superfamily, particularly isoforms like P450 1A1 and 1B1, which are known to metabolize PAHs. preprints.orgacs.org
Metabolism often proceeds through oxidation reactions, leading to the formation of various metabolites. preprints.org For related compounds like 12-methylbenz[a]anthracene, studies have shown that this enzymatic oxidation is highly stereoselective. nih.govnih.gov The enzymes catalyze the formation of trans-dihydrodiols, but the presence of the methyl group in the bay-region at the 12-position can significantly influence the reaction. nih.gov For instance, the bay-region methyl group in 12-methylbenz[a]anthracene completely blocks the oxidation of the 3R,4R-stereoisomer of its dihydrodiol metabolite by dehydrogenase enzymes. nih.gov Similarly, the formation of K-region epoxides from 12-methylbenz[a]anthracene by rat liver microsomes is highly stereoselective, with a strong preference for the 5S,6R-epoxide enantiomer. nih.gov These stereoselective pathways are critical as different stereoisomers of the metabolites can have vastly different biological activities and carcinogenic potential. acs.orgnih.gov
Table 3: Key Enzymes and Metabolic Reactions for Aza-PAHs and Related Compounds
| Enzyme Family | Key Isoforms | Type of Reaction | Substrate/Compound Class | Significance |
| Cytochrome P450 (P450) | P450 1A1, 1A2, 1B1 | Oxidation, Epoxidation | Aza-PAHs, PAHs | Initial metabolic activation, formation of diols and epoxides. preprints.orgacs.org |
| Epoxide Hydrolase | Not specified | Hydration | Epoxide metabolites | Converts epoxides to dihydrodiols. nih.gov |
| Aldo-Keto Reductases (AKR) | 3α-HSD | Oxidation | trans-dihydrodiols | Detoxification pathway; oxidation of dihydrodiols. preprints.orgnih.gov |
This interactive table summarizes the major enzyme families involved in the biotransformation of aza-PAHs and related structures like this compound, detailing their roles in the metabolic pathway. preprints.orgacs.orgnih.govnih.gov
Comparative Mechanistic Studies on Mutagenicity and Genotoxicity of Isomers (e.g., vs. 7-methylbenz[c]acridine)
The position of the methyl group and the arrangement of the benzene (B151609) rings in methylated aza-polycyclic aromatic hydrocarbons (aza-PAHs) significantly influence their mutagenic and genotoxic properties. Comparative studies between this compound and its isomer, 7-methylbenz[c]acridine, reveal stark differences in their biological activity. Research has shown that 7-methylbenz[c]acridine is markedly more mutagenic and carcinogenic than this compound, which is often considered an inactive isomer. researchgate.netresearchgate.net
One study highlighted that 7-methylbenz[c]acridine is approximately three times more mutagenic than 12-methylbenz[a]acridine. researchgate.net The underlying mechanisms for this difference are rooted in their metabolic activation pathways. For aza-PAHs to exert their genotoxic effects, they must be metabolized into reactive intermediates that can bind to DNA. The carcinogenicity of 7-methylbenz[c]acridine is linked to its metabolism to a "bay region" diol epoxide, specifically the anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, which is a potent mutagen. nih.gov This metabolite is considered the ultimate carcinogen for 7-methylbenz[c]acridine. nih.gov
The structural configuration of this compound appears to hinder this specific metabolic activation pathway. The location of the nitrogen atom and the methyl group in the benzo[a] structure results in different metabolic products compared to the benz[c] isomer. In contrast to the high activity of the 7-methylbenz[c]acridine metabolites, the metabolic pathway for this compound does not as readily form the highly reactive bay-region diol epoxides that are critical for potent mutagenicity. nih.govnih.gov The shielding of the nitrogen atom in the benz[c] isomer may also result in more mutagenic derivatives compared to the benzo[a] isomer. researchgate.net This difference in metabolic activation is a key determinant of the observed disparity in their genotoxic and carcinogenic potential.
Table 1: Comparative Mutagenicity of Aza-PAH Isomers
| Compound | Relative Mutagenicity | Key Metabolic Feature |
|---|---|---|
| This compound | Low / Inactive | Does not readily form a bay-region diol epoxide. researchgate.netnih.gov |
| 7-methylbenz[c]acridine | High (approx. 3x more than its isomer) | Metabolized to a potent bay-region diol epoxide. researchgate.netnih.gov |
Investigation of Molecular Targets and Pathways in Cell-Based Assays (e.g., Cytotoxicity Assays)
The investigation of molecular targets for acridine-based compounds often reveals interactions with nucleic acids and key cellular enzymes. researchgate.net While specific cytotoxicity data, such as IC50 values, for this compound are not extensively documented, studies on the broader acridine class provide insights into potential mechanisms. The planar structure of acridine derivatives allows them to intercalate between the base pairs of DNA, which can inhibit DNA synthesis and replication, ultimately leading to cell death. researchgate.net
Another primary target for acridine compounds is the family of DNA topoisomerase enzymes. researchgate.net These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting topoisomerases, acridine derivatives can cause the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. researchgate.net
Cell-based assays also point to the involvement of specific signaling pathways. For many PAHs and aza-PAHs, the Aryl Hydrocarbon Receptor (AhR) signaling pathway is a critical molecular target. diva-portal.org Binding of these compounds to AhR can trigger the expression of a battery of genes, including metabolic enzymes like cytochrome P450s (CYPs), which are responsible for the metabolic activation of these same compounds. acs.org While this pathway is central to the metabolism and toxicity of many PAHs, the specific downstream effects and cytotoxicity resulting from this compound's interaction with this pathway require more targeted investigation. Cytotoxicity assays on various cancer cell lines have been used to evaluate the biological activities of related acridine derivatives, demonstrating that structural modifications significantly impact their potency. clockss.orgrsc.org
Table 2: Potential Molecular Targets and Pathways for Acridine Derivatives
| Molecular Target/Pathway | Mechanism of Action | Potential Cellular Outcome |
|---|---|---|
| DNA Intercalation | Planar molecule inserts between DNA base pairs. researchgate.net | Inhibition of DNA replication and transcription, cell death. researchgate.net |
| Topoisomerase Enzymes | Inhibition of enzyme activity, leading to DNA strand breaks. researchgate.net | Cell cycle arrest, apoptosis. researchgate.net |
| Aryl Hydrocarbon Receptor (AhR) | Ligand binding activates the receptor, inducing gene expression. diva-portal.org | Altered cell signaling, induction of metabolic enzymes (e.g., CYPs). diva-portal.orgacs.org |
Role of Methylation in the Carcinogenic Mechanism of Polycyclic Aromatic Hydrocarbons (PAHs)
Methylation plays a critical and often enhancing role in the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs). The position of the methyl group on the aromatic ring system can drastically alter the biological activity of the parent compound, turning an inactive or weak carcinogen into a potent one. scielo.br
A central concept in this area is the "Unified Theory of PAH Carcinogenicity," which posits that the substitution of a methyl group at a reactive meso-position is a crucial first step in the carcinogenic mechanism for many PAHs. tandfonline.comnih.gov This theory suggests that the methyl group itself becomes a target for metabolism. The process involves the hydroxylation of the methyl group, followed by conjugation to form a good leaving group (like a sulfate (B86663) ester). tandfonline.comnih.gov This creates a reactive benzylic carbocation that can readily form covalent adducts with DNA, a critical event in the initiation of cancer. tandfonline.comresearchgate.net The carcinogenicity of the potent carcinogen 7,12-dimethylbenz[a]anthracene, for example, is highly dependent on its methyl groups. iarc.fr
The location of methylation is paramount. For instance, in benzo[a]anthracene, methylation at the C-7 position greatly enhances carcinogenicity, while methylation at other positions may have a lesser effect or even be inactivating. nih.gov The presence of a methyl group can influence the electronic properties of the molecule and direct metabolism towards pathways that lead to activation. scielo.br
Furthermore, PAH exposure can induce epigenetic modifications, including alterations in DNA methylation patterns. nih.gov Studies have shown that exposure to PAHs can lead to both global hypomethylation and gene-specific hypermethylation, which are hallmarks of cancer. nih.govstami.no For instance, occupational exposure to PAHs has been associated with lower methylation of the AHRR gene. stami.no This epigenetic disruption represents another layer of the carcinogenic mechanism, where PAHs can alter gene expression and contribute to tumorigenesis without directly mutating the DNA sequence.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-methylbenz[c]acridine |
| anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine |
| 7,12-dimethylbenz[a]anthracene |
| Benzo[a]anthracene |
Environmental Occurrence, Fate, and Analytical Detection
Environmental Presence and Sources of Benzo[a]acridines
12-methylbenzo[a]acridine is a member of the azaarene class of compounds, which are polycyclic aromatic hydrocarbons (PAHs) containing at least one nitrogen atom in the aromatic ring structure. Azaarenes, including this compound, are not commercially produced but are formed as byproducts of the incomplete combustion of organic materials containing nitrogen. iarc.frnih.gov This process, known as pyrosynthesis, occurs at high temperatures and involves the fragmentation and subsequent recombination of organic molecules. iloencyclopaedia.org
Major anthropogenic sources that contribute to the formation and release of benzo[a]acridines into the environment include:
Industrial Processes: Stack gases from various industrial activities are a significant source. nih.govnih.gov
Fossil Fuel Combustion: The burning of coal, oil, and gasoline in power plants and vehicles releases these compounds. iarc.frcdc.govacs.org
Waste Incineration: Municipal and industrial waste incineration processes contribute to their atmospheric burden. cdc.gov
Tobacco Smoke: Cigarette smoke is a known source of azaarenes. iarc.frcdc.govacs.org
Other Sources: Other notable sources include roofing tar extracts, asphalt (B605645) roads, and residential wood burning. nih.govcdc.gov
Natural sources such as volcanic eruptions and forest fires also contribute to the environmental presence of these compounds. iarc.frcdc.gov
Due to its formation processes, this compound and other benzo[a]acridines are widely distributed in various environmental compartments.
Interactive Data Table: Occurrence of Benzo[a]acridines in Environmental Matrices
| Environmental Matrix | Description of Occurrence | Key Factors Influencing Presence |
| Airborne Particulates | Benzo[a]acridines are found adsorbed onto airborne particulate matter. iarc.frnih.govcdc.gov An estimated vapor pressure of 3.3 x 10⁻⁷ mm Hg at 25°C for 12-methylbenz[a]anthracene (a structural analog) suggests it exists in both vapor and particulate phases. nih.gov | Proximity to emission sources like industrial sites and heavy traffic areas. cdc.gov Atmospheric transport can carry these particles over long distances. cdc.gov |
| Soil | These compounds can be deposited onto soil from the atmosphere. cdc.gov They tend to bind tightly to soil particles, especially in soils with high organic content. cdc.govepa.gov | Atmospheric deposition rates and the soil's organic matter content. epa.gov |
| Water | Benzo[a]acridines can enter water bodies through atmospheric deposition, industrial effluents, and wastewater treatment plant discharges. iarc.frcdc.gov They have low water solubility and tend to adsorb to suspended solids and sediments. nih.govcdc.gov | Proximity to industrial discharge points and urban runoff. cdc.gov |
| Sediments | Due to their low water solubility and tendency to adsorb to particles, benzo[a]acridines accumulate in the sediments of rivers, lakes, and coastal areas. iarc.frcdc.gov Concentrations in sediment can be significantly higher than in the overlying water column. cdc.gov | Particle settling rates and the history of contamination in the water body. cdc.gov |
Environmental Transformation and Degradation Pathways
In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for the related compound 10-methylbenz[a]anthracene (B135079) due to this reaction is approximately 0.08 days, indicating that this is a significant degradation pathway. nih.gov These reactions can lead to the formation of oxygenated and nitrated derivatives. iloencyclopaedia.orgconcawe.eu Particulate-phase benzo[a]acridines can be removed from the atmosphere through wet and dry deposition. nih.gov
Microbial degradation is a key process for the breakdown of benzo[a]acridines in soil and water environments. cdc.govepa.gov However, the rate and extent of degradation can vary significantly depending on the specific compound and environmental conditions. researchgate.net
Studies have shown that while some azaarenes are readily biodegradable, higher molecular weight compounds, like five-ring azaarenes, are more resistant to microbial breakdown. researchgate.net The presence of methyl groups can also decrease the biodegradability of azaarenes. researchgate.net Some soil fungi, such as Cunninghamella elegans, have been shown to metabolize methylbenz[a]anthracenes. nih.gov The degradation process often involves the formation of various oxidation products, including ketones and dioxygenated derivatives. researchgate.net
Photodegradation, or the breakdown of compounds by sunlight, is another important environmental fate process for benzo[a]acridines. tandfonline.com These compounds can absorb UV light at wavelengths greater than 290 nm, making them susceptible to direct photolysis. nih.gov The rate of photodegradation can be influenced by the medium in which the compound is present. For instance, photodegradation of some PAHs has been observed to be faster when they are adsorbed on surfaces like silica (B1680970) gel compared to when they are in solution. iloencyclopaedia.org Stability studies on a related compound, 12-methylbenzo[c]acridin-7(12H)-one, indicated degradation under prolonged UV exposure. vulcanchem.com The process can be complex, involving both direct photolysis and sensitization reactions where other molecules absorb light and transfer energy to the azaarene, leading to its degradation. tandfonline.com
Advanced Analytical Methodologies for Environmental Monitoring
The environmental detection and monitoring of specific polycyclic aromatic compounds, such as this compound, require sophisticated analytical techniques capable of separating and identifying complex isomeric mixtures in various environmental matrices.
Chromatographic Separation Techniques for Environmental Samples
The separation of aza-polycyclic aromatic hydrocarbons (aza-PAHs) like this compound from complex environmental samples is a critical prerequisite for accurate quantification. Due to the vast number of structurally similar isomers present in sources like coal tar and petroleum products, high-resolution chromatographic methods are essential. nih.govtandfonline.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common techniques employed for the analysis of aza-PAHs. iarc.frnih.gov In GC, separation is typically achieved using capillary columns with specific stationary phases, such as siloxane, which provide good selectivity for polycyclic aromatic compounds (PACs). diva-portal.org For HPLC, reversed-phase columns (e.g., C18) are frequently used, where separation is based on the hydrophobicity of the analytes. primescholars.com The choice of mobile phase, often a gradient mixture of acetonitrile (B52724) and water, is optimized to resolve isomers. primescholars.comd-nb.info
More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced peak capacity and resolving power. bac-lac.gc.caresearchgate.net This is particularly valuable for differentiating isomers of methyl-benzoacridines from other PACs in heavily contaminated samples. researchgate.netacs.org Normal-phase liquid chromatography (NPLC) can also be used, which separates PAHs into groups based on the number of aromatic rings. ualberta.ca
| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Common Detector | Application Notes for Aza-PAHs |
|---|---|---|---|---|
| Gas Chromatography (GC) | Siloxane-based (e.g., Select PAH column) diva-portal.org | Helium diva-portal.org | Mass Spectrometry (MS) nih.gov, Electron-Capture Detector (ECD) brjac.com.br | Provides high-resolution separation, especially for complex isomer groups like methyl-substituted benz[c]acridines. nih.govbrjac.com.br |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-18, C18, Phenyl) primescholars.comdiva-portal.org | Acetonitrile/Water or Methanol/Water Gradients primescholars.comhkadtmk.org | Fluorescence (FLD), UV-Diode Array (DAD), Mass Spectrometry (MS) iarc.frprimescholars.com | Effective for separating isomers; RP-HPLC separates based on hydrophobicity. primescholars.com Useful for analyzing extracts from aqueous and solid matrices. |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Dual column setup (e.g., non-polar followed by polar) | Helium | High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) bac-lac.gc.ca | Offers superior separation for extremely complex mixtures, enabling the resolution of specific isomers of methyl-benzoacridine from other PACs in sources like coal tar. researchgate.netacs.org |
Mass Spectrometric Detection and Quantification (e.g., GC-HRMS)
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the identification and quantification of this compound. iarc.frnih.gov High-resolution mass spectrometry (HRMS) is especially powerful, as it provides highly accurate mass measurements that allow for the determination of elemental compositions, which is crucial for distinguishing aza-PAHs from isobaric hydrocarbon PAHs in complex environmental samples. nih.govresearchgate.net
In a typical GC-MS analysis, compounds are ionized, commonly through electron ionization (EI), which causes fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a chemical fingerprint. For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. diva-portal.org For even greater specificity, tandem mass spectrometry (MS/MS) can be employed, which monitors a specific fragmentation reaction (a transition from a parent ion to a daughter ion) unique to the compound of interest. nih.gov
The analysis of azaarenes like this compound via GC-HRMS allows for the confident identification of numerous isomers and their alkylated derivatives, which may be present in contaminated soils and sediments. nih.govresearchgate.net
| Parameter | Description |
|---|---|
| Ionization Mode | Electron Ionization (EI) is standard for GC-MS, providing reproducible fragmentation patterns. Atmospheric pressure photoionization (APPI) can be used for LC-MS. lcms.cztandfonline.com |
| Mass Analyzer | High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are preferred for accurate mass measurements to distinguish aza-PAHs from other compounds. d-nb.infobac-lac.gc.ca Quadrupole analyzers are common for routine monitoring. lcms.cz |
| Key Ions for this compound (C₁₈H₁₃N) | The molecular ion (M⁺) at m/z 243.1048 (calculated) would be the primary target for identification and quantification. Characteristic fragment ions would be used for confirmation. |
| Detection Mode | Full-scan screening is used for non-target analysis to identify a wide range of compounds. researchgate.net Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS provides high sensitivity and selectivity for target quantification. diva-portal.orgbac-lac.gc.ca |
Source Tracing Methodologies for Aza-PAHs
Identifying the origin of aza-PAH contamination is a key aspect of environmental monitoring and remediation. Methodologies for source tracing often rely on analyzing the unique chemical fingerprints—specifically, the relative distribution of different isomers and compound classes—associated with various emission sources. mdpi.com
Different sources, such as coal tar, asphalt, diesel exhaust, or biomass burning, produce distinct profiles of PACs. acs.orgnih.gov For instance, high-resolution analysis has shown that while isomers of benzocarbazole are found in both coal tar and asphalt-related products, their relative proportions differ significantly. acs.org More diagnostically, isomers of methyl-benzocarbazole have been found to be enriched in asphalt samples while being absent or at very low levels in coal tar. acs.org
Similarly, specific aza-PAHs can serve as markers for certain sources. Isomers of benzoacridine and methyl-benzoacridine have been identified as being almost exclusively detected in samples related to coal tar. researchgate.netacs.org By comparing the isomer profiles of this compound and related compounds in an environmental sample to the profiles of known sources, it is possible to apportion the contribution of different origins. This approach is powerful for distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) contamination. academicjournals.org
| Source Type | Key Marker Compounds / Ratios | Findings / Observations |
|---|---|---|
| Coal Tar Products | Isomers of benzoacridine and methyl-benzoacridine. acs.org | These compounds were detected almost exclusively in coal tar-related samples, making them strong diagnostic markers. researchgate.netacs.org |
| Asphalt Products | Enrichment of methyl-benzocarbazole isomers. acs.org | While benzocarbazole isomers are present in both asphalt and coal tar, methyl-benzocarbazole isomers are significantly more abundant in asphalt. acs.org |
| Pyrogenic (Combustion) | Ratios of specific PAH isomers (e.g., Fluoranthene / (Fluoranthene + Pyrene) > 0.5). academicjournals.org | While developed for hydrocarbon PAHs, similar principles using ratios of high molecular weight to low molecular weight aza-PAHs can indicate a combustion origin. mdpi.com |
| Petrogenic (Petroleum) | Ratios of specific PAH isomers (e.g., Fluoranthene / (Fluoranthene + Pyrene) < 0.4). academicjournals.org | Petroleum sources are often characterized by a higher proportion of alkylated compounds compared to their parent PAHs. diva-portal.org |
Q & A
Q. How can researchers address variability in cell-based assay outcomes?
- Methodological Answer : Standardize cell culture conditions (passage number, serum lot). Use automated cell counters (e.g., LUNA-FL™) for precise seeding densities. Include internal controls (e.g., staurosporine for apoptosis induction) and report data as mean ± SEM from ≥3 biological replicates .
Tables for Key Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
